(3-Methylbutyl)(triphenyl)phosphanium iodide
Overview
Description
(3-Methylbutyl)(triphenyl)phosphanium iodide is an organophosphorus compound with the molecular formula C23H26IP. It is a quaternary phosphonium salt, which is characterized by the presence of a positively charged phosphorus atom bonded to three phenyl groups and one 3-methylbutyl group, with iodide as the counterion. This compound is of interest due to its applications in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbutyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with 3-methylbutyl iodide. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as toluene or dichloromethane. The reaction mixture is heated to reflux for several hours to ensure complete conversion. The product is then isolated by filtration and recrystallization from an appropriate solvent .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure. The use of automated systems ensures consistent quality and yield. The final product is purified through multiple recrystallization steps to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
(3-Methylbutyl)(triphenyl)phosphanium iodide undergoes various chemical reactions, including:
Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles such as halides, cyanides, or alkoxides.
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium halides, potassium cyanide, and sodium alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted phosphonium salts.
Oxidation: The major product is the corresponding phosphine oxide.
Reduction: The major product is the corresponding phosphine.
Scientific Research Applications
(3-Methylbutyl)(triphenyl)phosphanium iodide has several applications in scientific research:
Organic Synthesis: It is used as a phase-transfer catalyst in various organic reactions, facilitating the transfer of reactants between different phases.
Medicinal Chemistry: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (3-Methylbutyl)(triphenyl)phosphanium iodide involves the interaction of the positively charged phosphorus atom with various substrates. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In nucleophilic substitution reactions, the iodide ion is displaced by other nucleophiles. In oxidation reactions, the phosphorus atom is oxidized to form phosphine oxides, while in reduction reactions, it is reduced to form phosphines .
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium iodide: Similar structure but with a methyl group instead of a 3-methylbutyl group.
Ethyltriphenylphosphonium iodide: Similar structure but with an ethyl group instead of a 3-methylbutyl group.
Butyltriphenylphosphonium iodide: Similar structure but with a butyl group instead of a 3-methylbutyl group.
Uniqueness
(3-Methylbutyl)(triphenyl)phosphanium iodide is unique due to the presence of the 3-methylbutyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in specific catalytic applications where other phosphonium salts may not be as effective .
Properties
IUPAC Name |
3-methylbutyl(triphenyl)phosphanium;iodide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26P.HI/c1-20(2)18-19-24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17,20H,18-19H2,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMGUSCDUAKMEP-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26IP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623792 | |
Record name | (3-Methylbutyl)(triphenyl)phosphanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52710-37-9 | |
Record name | (3-Methylbutyl)(triphenyl)phosphanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (ISOAMYL)TRIPHENYLPHOSPHONIUM IODIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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